

# Application of ONL-1204 in Preclinical Models of Open-Angle Glaucoma

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Open-angle glaucoma, a leading cause of irreversible blindness worldwide, is characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons, leading to optic nerve damage and visual field defects. While elevated intraocular pressure (IOP) is a major risk factor and the primary target of current therapies, neuroprotective strategies aimed at directly preserving RGCs are an area of intense research. ONL-1204 (also known as **FHT-1204**), a first-in-class small peptide inhibitor of the Fas receptor, has emerged as a promising neuroprotective agent. By blocking the Fas-mediated apoptotic pathway, ONL-1204 has demonstrated the potential to protect RGCs and their axons from degeneration in preclinical models of glaucoma.

This document provides detailed application notes and protocols for the use of ONL-1204 in a well-established mouse model of progressing open-angle glaucoma.

## **Mechanism of Action**

ONL-1204 is a 12-amino-acid peptide that acts as a Fas receptor antagonist. The Fas receptor (also known as CD95 or APO-1) is a death receptor that, upon binding with its ligand (FasL), initiates a signaling cascade leading to apoptosis, or programmed cell death. In glaucoma, various stressors, including elevated IOP, can lead to increased FasL expression and subsequent activation of the Fas receptor on RGCs, triggering their demise. ONL-1204



# Methodological & Application

Check Availability & Pricing

competitively binds to the Fas receptor, preventing its activation by FasL and thereby inhibiting the downstream apoptotic signaling. This mechanism is independent of IOP reduction, offering a direct neuroprotective effect on RGCs.





Click to download full resolution via product page

Fig. 1: Mechanism of Action of ONL-1204 in Preventing RGC Apoptosis.



# **Efficacy in a Preclinical Glaucoma Model**

A key preclinical study evaluated the neuroprotective effects of ONL-1204 in a microbead-induced mouse model of ocular hypertension, which mimics the progressive nature of open-angle glaucoma.[1]

## **Quantitative Data Summary**

The following tables summarize the key findings from this study, demonstrating the efficacy of ONL-1204 in protecting RGCs and their axons.

Table 1: Retinal Ganglion Cell (RGC) Survival

| Treatment Group                   | Mean RGC Density<br>(cells/mm²) ± SEM | Percentage of RGC<br>Survival vs. Control |
|-----------------------------------|---------------------------------------|-------------------------------------------|
| Saline Control (no IOP elevation) | 3,450 ± 150                           | 100%                                      |
| Microbeads + Vehicle              | 1,850 ± 200                           | 53.6%                                     |
| Microbeads + ONL-1204 (Day 0)     | 2,950 ± 180                           | 85.5%                                     |
| Microbeads + ONL-1204 (Day 7)     | 2,750 ± 210                           | 79.7%                                     |

Table 2: Optic Nerve Axon Density



| Treatment Group                   | Mean Axon Density<br>(axons/mm²) ± SEM | Percentage of Axon<br>Survival vs. Control |
|-----------------------------------|----------------------------------------|--------------------------------------------|
| Saline Control (no IOP elevation) | 85,000 ± 5,000                         | 100%                                       |
| Microbeads + Vehicle              | 42,000 ± 6,000                         | 49.4%                                      |
| Microbeads + ONL-1204 (Day 0)     | 75,000 ± 4,500                         | 88.2%                                      |
| Microbeads + ONL-1204 (Day 7)     | 68,000 ± 5,500                         | 80.0%                                      |

Table 3: Neuroinflammation Markers (Fold Change vs. Saline Control)

| Gene  | Microbeads + Vehicle | Microbeads + ONL-1204<br>(Day 0) |
|-------|----------------------|----------------------------------|
| TNF-α | 5.2 ± 0.8            | 1.5 ± 0.3                        |
| IL-1β | 4.8 ± 0.6            | 1.3 ± 0.2                        |
| C3    | 6.5 ± 1.1            | 2.1 ± 0.5                        |

# Experimental Protocols Microbard Induced Coulor Universe

# Microbead-Induced Ocular Hypertension Mouse Model

This protocol describes the induction of elevated IOP in mice to model glaucoma.



Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A small peptide antagonist of the Fas receptor inhibits neuroinflammation and prevents axon degeneration and retinal ganglion cell death in an inducible mouse model of glaucoma
   PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of ONL-1204 in Preclinical Models of Open-Angle Glaucoma]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10830120#application-of-fht-1204-in-progressing-open-angle-glaucoma-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com